molecular formula C12H13NO2 B11897664 2-(6,7-dimethyl-1H-indol-3-yl)acetic acid CAS No. 88611-92-1

2-(6,7-dimethyl-1H-indol-3-yl)acetic acid

Cat. No.: B11897664
CAS No.: 88611-92-1
M. Wt: 203.24 g/mol
InChI Key: JBVLDGDFPZZVBZ-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For 2-(6,7-dimethyl-1H-indol-3-yl)acetic acid, a similar approach can be employed, starting with the appropriate substituted phenylhydrazine and an aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as methanesulfonic acid can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6,7-dimethyl-1H-indol-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-dimethyl-1H-indol-3-yl)acetic acid stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 6 and 7 can enhance its stability and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(6,7-dimethyl-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-3-4-10-9(5-11(14)15)6-13-12(10)8(7)2/h3-4,6,13H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVLDGDFPZZVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CN2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281749
Record name 1H-Indole-3-aceticacid, 6,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88611-92-1
Record name NSC22868
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-3-aceticacid, 6,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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